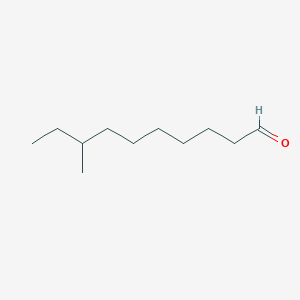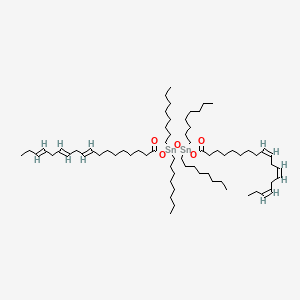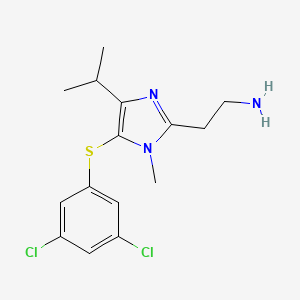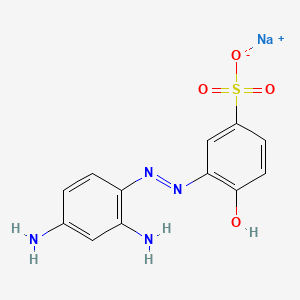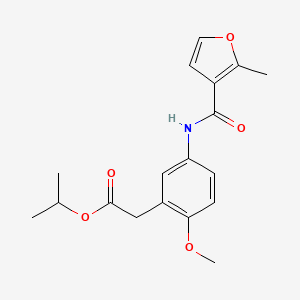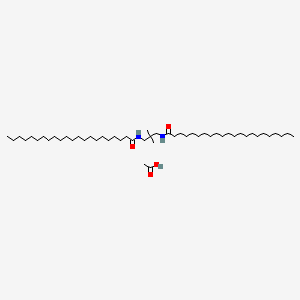
N,N'-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate is a complex organic compound with the molecular formula C49H98N2O2.C2H4O2. It is known for its unique structure, which includes a bis-amide linkage and a monoacetate group. This compound is used in various scientific research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate typically involves the reaction of docosanoic acid with 2,2-dimethylpropane-1,3-diamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-amide linkage. The final product is then acetylated to form the monoacetate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted amide compounds .
科学的研究の応用
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
- N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(3-phenylpropanamide)
- 2,2’- (3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate is unique due to its specific bis-amide linkage and monoacetate group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions .
特性
CAS番号 |
85586-82-9 |
|---|---|
分子式 |
C51H102N2O4 |
分子量 |
807.4 g/mol |
IUPAC名 |
acetic acid;N-[3-(docosanoylamino)-2,2-dimethylpropyl]docosanamide |
InChI |
InChI=1S/C49H98N2O2.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-47(52)50-45-49(3,4)46-51-48(53)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-46H2,1-4H3,(H,50,52)(H,51,53);1H3,(H,3,4) |
InChIキー |
CCVGDNGECFKWIG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCC(C)(C)CNC(=O)CCCCCCCCCCCCCCCCCCCCC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)



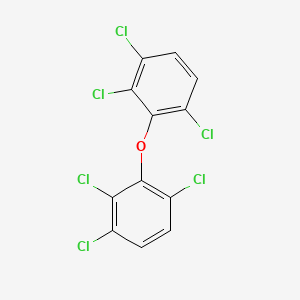
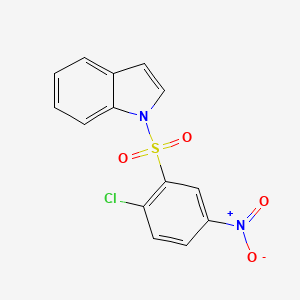
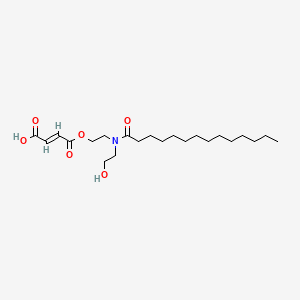
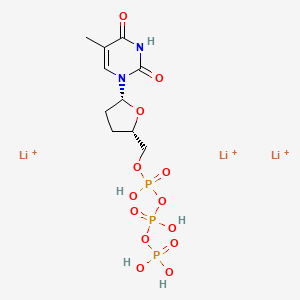
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
